molecular formula C8H7F3N2 B12963866 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine

Cat. No.: B12963866
M. Wt: 188.15 g/mol
InChI Key: LMLHJOUWPPXJNY-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of a trifluoromethyl group and a pyridine ring in its structure imparts distinct physicochemical characteristics, making it valuable in the development of pharmaceuticals, agrochemicals, and other functional materials .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce partially or fully reduced derivatives of the compound .

Scientific Research Applications

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: The compound is utilized in the production of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the pyridine ring’s ability to form hydrogen bonds and π-π interactions, enables the compound to bind to various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7F3N2

Molecular Weight

188.15 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-2,12H,3-4H2

InChI Key

LMLHJOUWPPXJNY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=C(C=C2)C(F)(F)F

Origin of Product

United States

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